(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features two chlorophenyl groups attached to a prop-2-enenitrile backbone, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid derivatives.
Reduction: Formation of 4-chloroaniline derivatives.
Substitution: Formation of methoxy-substituted chlorophenyl derivatives.
Scientific Research Applications
(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and nitrile functionality allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile
Uniqueness
(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile is unique due to its dual chlorophenyl groups and prop-2-enenitrile backbone, which confer distinct reactivity and structural diversity
Properties
CAS No. |
3695-94-1 |
---|---|
Molecular Formula |
C15H9Cl2N |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
(E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2N/c16-14-5-1-11(2-6-14)9-13(10-18)12-3-7-15(17)8-4-12/h1-9H/b13-9- |
InChI Key |
YWNTXOMZGAMPDE-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.